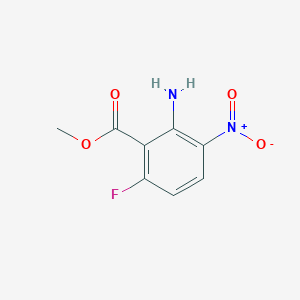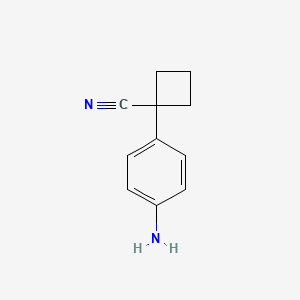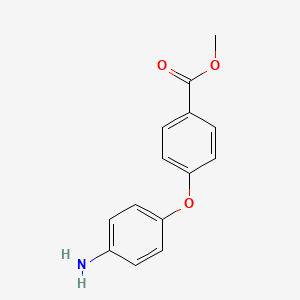
5-Oxo-5-(4-pyridyl)valeric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-(4-pyridyl)valeric acid: is an organic compound with the molecular formula C10H11NO3. It is characterized by the presence of a pyridine ring attached to a valeric acid backbone, with a ketone functional group at the fifth position. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Oxo-5-(4-pyridyl)valeric acid involves the condensation of diethyl glutarate with methyl nicotinate in the presence of sodium hydride. The reaction is typically carried out in tetrahydrofuran at low temperatures (0°C) and then allowed to proceed at room temperature (25°C) until completion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: 5-Hydroxy-5-(4-pyridyl)valeric acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Oxo-5-(4-pyridyl)valeric acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of novel compounds with specific desired properties.
Mécanisme D'action
The mechanism of action of 5-Oxo-5-(4-pyridyl)valeric acid and its derivatives depends on the specific application and target. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the pyridine ring and ketone group allows for diverse interactions, influencing the compound’s biological activity and efficacy.
Comparaison Avec Des Composés Similaires
5-Oxo-5-(3-pyridyl)valeric acid: Similar structure but with the pyridine ring at the third position.
4-Pyridinepentanoic acid: Lacks the ketone group at the fifth position.
Nicotinic acid derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness: 5-Oxo-5-(4-pyridyl)valeric acid is unique due to the specific positioning of the pyridine ring and the ketone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
5-oxo-5-pyridin-4-ylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(2-1-3-10(13)14)8-4-6-11-7-5-8/h4-7H,1-3H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMNZRMIJRDBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620417 |
Source


|
| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4940-07-2 |
Source


|
| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)



![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)






